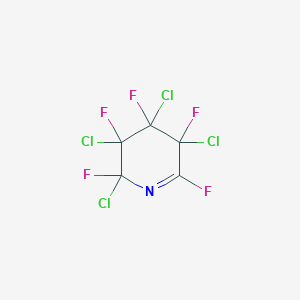
2,3,4,5-Tetrachloro-2,3,4,5,6-pentafluoro-2,3,4,5-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrachloro-2,3,4,5,6-pentafluoro-2,3,4,5-tetrahydropyridine is a perhalogenated heterocyclic compound. This compound is notable for its high degree of halogenation, which imparts unique chemical properties and reactivity. Perhalogenated compounds like this one are of significant interest in various fields of chemistry due to their stability and reactivity.
Preparation Methods
The synthesis of 2,3,4,5-Tetrachloro-2,3,4,5,6-pentafluoro-2,3,4,5-tetrahydropyridine typically involves the halogenation of pyridine derivatives. The process often includes the use of chlorine and fluorine sources under controlled conditions to achieve the desired substitution pattern. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, it is highly reactive towards nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: It can be reduced using agents like lithium aluminum hydride, leading to the formation of partially dehalogenated products.
Oxidation Reactions: Oxidizing agents can further modify the compound, although specific conditions and reagents depend on the desired outcome.
Scientific Research Applications
2,3,4,5-Tetrachloro-2,3,4,5,6-pentafluoro-2,3,4,5-tetrahydropyridine finds applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of materials with specific chemical resistance and stability.
Mechanism of Action
The mechanism of action for this compound involves its interaction with nucleophiles due to its electron-deficient nature. The multiple halogen atoms create a highly reactive site that can undergo various chemical transformations. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved.
Comparison with Similar Compounds
Similar compounds include other perhalogenated pyridines and tetrahydropyridines, such as:
- Pentachloropyridine
- Tetrachloropyridine
- Pentafluoropyridine
Compared to these compounds, 2,3,4,5-Tetrachloro-2,3,4,5,6-pentafluoro-2,3,4,5-tetrahydropyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and stability characteristics.
Properties
CAS No. |
25552-48-1 |
|---|---|
Molecular Formula |
C5Cl4F5N |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-2,3,4,5,6-pentafluoropyridine |
InChI |
InChI=1S/C5Cl4F5N/c6-2(11)1(10)15-5(9,14)4(8,13)3(2,7)12 |
InChI Key |
POXFVEUVQMFNED-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(C(C(C1(F)Cl)(F)Cl)(F)Cl)(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





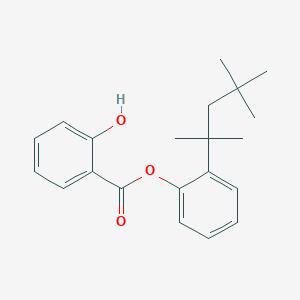


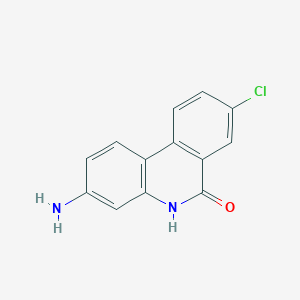
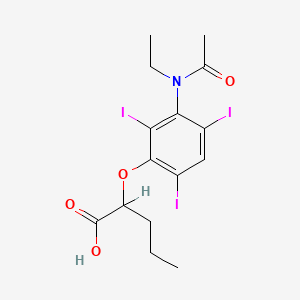
![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)
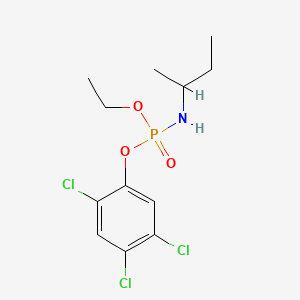
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)

![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)
